molecular formula C18H20 B12659915 1,3-Diphenylcyclohexane CAS No. 1667-08-9

1,3-Diphenylcyclohexane

Cat. No.: B12659915
CAS No.: 1667-08-9
M. Wt: 236.4 g/mol
InChI Key: MCHONHDBIWWITD-UHFFFAOYSA-N
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Description

1,3-Diphenylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with phenyl groups at the 1 and 3 positions. This compound is part of the broader class of substituted cyclohexanes, which are known for their structural versatility and stability. The presence of phenyl groups imparts unique chemical properties to the molecule, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenylcyclohexane can be synthesized through several methods. One common approach involves the cycloaddition reaction of benzene with cyclohexanone in the presence of a strong acid catalyst. Another method includes the hydrogenation of 1,3-diphenylcyclohexene using a palladium catalyst under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often employs catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product. The use of advanced catalysts and controlled reaction environments are crucial for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted cyclohexanes, phenyl ketones, and cyclohexanols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Diphenylcyclohexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-diphenylcyclohexane involves its interaction with specific molecular targets. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the cyclohexane ring can undergo conformational changes that affect its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diphenylcyclohexane
  • 3,6-Diphenylcyclohexan-1,2-diol
  • 1,3-Dimethylcyclohexane

Uniqueness

1,3-Diphenylcyclohexane is unique due to the specific positioning of the phenyl groups, which significantly influences its chemical reactivity and physical properties. Compared to its isomers, such as 1,4-diphenylcyclohexane, the 1,3-substitution pattern results in distinct stereochemical and conformational characteristics .

Properties

CAS No.

1667-08-9

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

(3-phenylcyclohexyl)benzene

InChI

InChI=1S/C18H20/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-6,8-11,17-18H,7,12-14H2

InChI Key

MCHONHDBIWWITD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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